molecular formula C11H14N4O4 B166863 Pentanal, (2,4-dinitrophenyl)hydrazone CAS No. 2057-84-3

Pentanal, (2,4-dinitrophenyl)hydrazone

Cat. No. B166863
CAS RN: 2057-84-3
M. Wt: 266.25 g/mol
InChI Key: XGVOZGLOQUHZBZ-KPKJPENVSA-N
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Description

“Pentanal, (2,4-dinitrophenyl)hydrazone” is a chemical compound with the molecular formula C11H14N4O4 . It is used in biochemical studies of oxidative processes .


Synthesis Analysis

The synthesis of “Pentanal, (2,4-dinitrophenyl)hydrazone” involves the condensation of hydrazines and different substituted salicylaldehydes at a molar ratio of 1:1 in a one-step reaction . The compounds are characterized using FT-IR (IR Affinity-1) spectrometer, and 1HNMR analyses .


Molecular Structure Analysis

The molecular structure of “Pentanal, (2,4-dinitrophenyl)hydrazone” can be represented by the InChI string: InChI=1S/C11H14N4O4/c1-2-3-4-7-12-13-10-6-5-9 (14 (16)17)8-11 (10)15 (18)19/h5-8,13H,2-4H2,1H3 . The molecular weight of the compound is 266.25 g/mol .


Chemical Reactions Analysis

“Pentanal, (2,4-dinitrophenyl)hydrazone” is involved in nucleophilic addition-elimination reactions. The 2,4-dinitrophenylhydrazine first adds across the carbon-oxygen double bond (the addition stage) to give an intermediate compound which then loses a molecule of water (the elimination stage) .


Physical And Chemical Properties Analysis

The physical and chemical properties of “Pentanal, (2,4-dinitrophenyl)hydrazone” include a molecular weight of 266.25 g/mol . The compound has a XLogP3 value of 2.2, indicating its lipophilicity . It has one hydrogen bond donor .

Scientific Research Applications

“Pentanal, (2,4-dinitrophenyl)hydrazone” is an organic compound with the molecular formula C11H14N4O4 . It’s a derivative of hydrazine, which is a class of compounds that have been widely studied in various scientific fields due to their broad spectrum of biological activities .

  • Chemistry

    • Pentanal, (2,4-dinitrophenyl)hydrazone is used in the field of chemistry, particularly in organic synthesis . It can be used in the synthesis of hydrazones, quinazolines, and Schiff bases . The methods of application include solution-based synthesis, mechanosynthesis, and solid-state melt reactions .
  • Analytical Chemistry

    • This compound can be used in gas chromatography, a common analytical technique used to separate and analyze compounds that can be vaporized without decomposition .
  • Pharmacology

    • While specific applications of Pentanal, (2,4-dinitrophenyl)hydrazone in pharmacology were not found in the search results, hydrazones and their derivatives have been reported to possess a wide range of biological activities, including anti-inflammatory and analgesic activity .
  • Biochemistry

    • In biochemistry, hydrazones are often used in the analysis of carbonyl-containing compounds. They can react with carbonyl compounds to form hydrazones, which can be analyzed using various techniques .
  • Enzyme Testing

    • 2,4-Dinitrophenylhydrazine, a related compound, is used for testing enzymes, especially those found in living tissues and cells . Researchers use it to understand how these enzymes work and how they are affected by different chemicals .
  • Antimicrobial Activity

    • Some hydrazone derivatives have been studied for their antimicrobial activity . While specific studies involving Pentanal, (2,4-dinitrophenyl)hydrazone were not found, it’s possible that it could have similar applications.
  • Polymer Science

    • Hydrazine derivatives have been used in the synthesis of polymeric materials . These materials can have various applications, including in the fields of materials science and engineering .
  • Gas Chromatography

    • Pentanal, (2,4-dinitrophenyl)hydrazone can be used in gas chromatography, a common analytical technique used to separate and analyze compounds that can be vaporized without decomposition .
  • Molecular Structure Analysis

    • This compound can be used in the analysis of molecular structures. The National Institute of Standards and Technology (NIST) provides data on the molecular weight, InChI, InChIKey, and CAS Registry Number of Pentanal, (2,4-dinitrophenyl)hydrazone .
  • ChemSpider Database

    • ChemSpider, a free chemical structure database, provides information on the molecular formula, average mass, monoisotopic mass, and ChemSpider ID of 2-Pentanone 2,4-dinitrophenylhydrazone .

Safety And Hazards

“Pentanal, (2,4-dinitrophenyl)hydrazone” is a flammable solid and harmful if swallowed . It causes serious eye irritation . It is recommended to keep away from heat, hot surfaces, sparks, open flames, and other ignition sources . Preventive skin protection and changing contaminated clothing are also recommended .

properties

IUPAC Name

2,4-dinitro-N-[(E)-pentylideneamino]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O4/c1-2-3-4-7-12-13-10-6-5-9(14(16)17)8-11(10)15(18)19/h5-8,13H,2-4H2,1H3/b12-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGVOZGLOQUHZBZ-KPKJPENVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC/C=N/NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pentanal, (2,4-dinitrophenyl)hydrazone

CAS RN

2057-84-3
Record name NSC403613
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403613
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Valeraldehyde 2,4-Dinitrophenylhydrazone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
W Li, M Chen, Y Chen, S Tong, M Ge, Y Guo… - Journal of …, 2020 - Elsevier
Reaction rate constants and products of 1-octen-3-one, 3-octen-2-one and 4-hexen-3-one with ozone were studied in a 100-L fluorinated ethylene propylene (FEP) Teflon film bag …
Number of citations: 3 www.sciencedirect.com
H Shechter, DE Ley, L Zeldin - Journal of the American Chemical …, 1952 - ACS Publications
Discussion The present investigation consists of (1) a con-tinuation of a study of addition reactions of acidic nitroalkanes with acrolein and methyl vinyl ketone3 and (2) the development …
Number of citations: 102 pubs.acs.org
K Mislow, M Heffler - Journal of the American Chemical Society, 1952 - ACS Publications
The solid-liquid phase relationships of (+)-hydratropamide and the enantiomorphous (+)-2-chloro-2-phenylacetamides have been found to differ, in that (+)-hydratropamideforms solid …
Number of citations: 40 pubs.acs.org
R Young-Sciame, M Wang, FL Chung… - Chemical research in …, 1995 - ACS Publications
The goal of this study was to compare the reactions of-acetoxy-iV-nitrosopyrrolidine (aacetoxyNPYR) and-acetoxy-iV-nitrosopiperidine (-acetoxyNPIP) with deoxyguanosine (dG).-…
Number of citations: 46 pubs.acs.org
C Li, H Xia, L Zhang, S Wang, J Peng, S Cheng… - … and Processing-Process …, 2018 - Elsevier
Increasing research has demonstrated that spent carbon within organisms could become a kind of renewable resource, and this paper aims to find an efficient method of regeneration to …
Number of citations: 7 www.sciencedirect.com

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